molecular formula C22H36O3 B594053 CP 47,497-C8-homolog C-8-hydroxy metabolite CAS No. 1554485-48-1

CP 47,497-C8-homolog C-8-hydroxy metabolite

Cat. No. B594053
M. Wt: 348.527
InChI Key: CGEUPVXPOYJOQH-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 47,497-C8-homolog C-8-hydroxy metabolite is a synthetic cannabinoid that closely resembles natural cannabinoids . It avidly binds the CB1 receptor and has been identified as an adulterant of herbal blends . This compound is a potential metabolite of CP 47,497-C8-homolog .


Molecular Structure Analysis

The molecular formula of CP 47,497-C8-homolog C-8-hydroxy metabolite is C22H36O3 . Its InChI code is InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1 .

Scientific Research Applications

  • Characterization in Forensic Science : CP 47,497 is a potent cannabinoid receptor agonist and the main active ingredient in "Spice," a synthetic cannabinoid. A study characterized its in vitro metabolism in human liver microsomes, identifying eight metabolites. These metabolites, including mono-oxygenated and mono-hydroxylated metabolites, could confirm CP 47,497 presence in biological samples, aiding in forensic analysis of "Spice" drug abuse (Jin et al., 2013).

  • Detection in Herbal Mixtures : Research on “Spice” and analogous products identified CP 47,497-C8 as an active component. The study involved the synthesis and isolation of CP 47,497-C8 from "Spice Gold" and facilitated the detection and quantification of psychoactive compounds in various herbal blends (Lindigkeit et al., 2009).

  • Quantification in Biological Samples : A study developed a liquid chromatography-tandem mass spectrometry method for identifying and quantifying CP-47,497 in mouse brain. This method, validated based on forensic toxicology guidelines, aids in detecting synthetic cannabinoids in biological samples (Samano et al., 2014).

  • Pharmacological Activity : CP-47,497 has been characterized as a cannabimimetic agent with greater potency than delta 9-tetrahydrocannabinol. It exhibits analgesic, motor depressant, anticonvulsant, and hypothermic effects, similar to classical cannabinoids (Weissman et al., 1982).

  • Toxicological Properties : The toxicological properties of CP-47,497-C8 were investigated, revealing weak cytotoxic effects but potential chromosomal damage, indicating possible adverse effects in users (Koller et al., 2014).

  • Analytical Techniques : Ultra high performance liquid chromatography and time-of-flight mass spectrometry were used for identifying synthetic cannabinoids, including CP 47,497, in seized drugs. This analytical approach is crucial in forensic science for drug identification (Marginean et al., 2015).

  • Behavioral Effects : A study on the behavioral effects of synthetic cannabinoids found that compounds like CP 47,497-C8-homolog fully substituted for delta 9-tetrahydrocannabinol's discriminative stimulus effects, indicating similar psychoactive effects (Gatch & Forster, 2014).

Safety And Hazards

The compound is intended for research and forensic purposes . It is not for human or veterinary use . It is controlled in schedule I of the Controlled Substances Act .

properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUPVXPOYJOQH-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017861
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP 47,497-C8-homolog C-8-hydroxy metabolite

CAS RN

1554485-48-1
Record name CP-47,497-C8-homolog C-8-hydroxy metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
Z Yang, D Wang, Y Li, X Zhou, T Liu, C Shi, R Li… - Biomedicine & …, 2022 - Elsevier
Red ginseng is a traditional Chinese herbal medicine that has long been used to treat diabetes, and its blood sugar-lowering activity has been confirmed. However, the mechanism of …
Number of citations: 18 www.sciencedirect.com
MM McCartney, M Eze, E Borras, M Edenfield… - …, 2023 - Am Phytopath Society
Citrus greening disease or huanglonbing (HLB) has devastated citrus crops globally in recent years. The causal bacterium, Candidatus Liberibacter asiaticus, presents a sampling issue …
Number of citations: 3 apsjournals.apsnet.org
M Wicka - 2022 - depotuw.ceon.pl
Niniejsza praca jest poświęcona rozwojowi metod stosowanych do analizy szerokiego spektrum związków, należących do różnych grup chemicznych, przede wszystkim tych o …
Number of citations: 3 www.depotuw.ceon.pl

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